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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discoveries and historical evolution of
silicon carbide (SiC) synthesis. From its accidental discovery to the development of
sophisticated crystal growth techniques for advanced semiconductor applications, this
document provides a comprehensive overview of the core methodologies, experimental
protocols, and quantitative parameters that have defined the field.

The Dawn of a New Material: The Acheson Process

The story of synthetic silicon carbide begins in 1891 with the American inventor Edward
Goodrich Acheson.[1] While attempting to create artificial diamonds by heating a mixture of clay
and powdered coke in an iron bowl, he observed the formation of shiny, hexagonal crystals.[2]
Mistakenly believing it to be a compound of carbon and corundum (alumina from the clay), he
named it "Carborundum.”[2] This material, later identified as silicon carbide (SiC), was found
to be exceedingly hard, second only to diamond at the time.[3]

The industrial-scale production of SiC was made possible by the development of the Acheson
process, a method that, in its fundamental principles, is still in use today for producing
metallurgical and abrasive-grade SiC.[4] The process is a carbothermal reduction of silica in a
large electric resistance furnace.

Experimental Protocol: The Acheson Process
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The Acheson process is a batch process characterized by its high energy consumption and
relatively low yield of high-purity SiC.

1. Raw Materials:
Silicon Source: High-purity silica (SiOz2) in the form of quartz sand.
Carbon Source: Petroleum coke.

Additives (optional): Sawdust to increase the porosity of the charge and facilitate the escape
of gaseous byproducts; salt to act as a flux.

. Furnace Setup:
A large, open-top refractory-lined furnace is used.

A central core of graphite rods or granulated coke is positioned between two carbon
electrodes.

The reaction mixture of silica and coke is packed around this graphite core.
. Synthesis Procedure:

An electric current is passed through the graphite core, which acts as a resistive heating
element.

The temperature of the core is raised to over 2500°C, initiating the carbothermal reduction of
silica.[5]

The high temperature is maintained for an extended period, typically around 36-40 hours.
The overall chemical reaction is: SiOz2 + 3C — SIiC + 2CO (gas)

A more detailed sequence of reactions occurring within the furnace includes:

o C+SiO2 - SiO + CO

o SiO2 + CO -~ SiO + CO2
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o C+CO2 -~ 2CO

o SiO +2C — SiC + CO[2]

 After the reaction is complete, the furnace is allowed to cool, which can take several days.
4. Product Extraction and Processing:
e The furnace is dismantled to reveal a cylindrical ingot of SiC.

e The ingot has a layered structure, with the highest purity, crystalline a-SiC found closest to
the graphite core. Outer layers consist of lower-grade SiC, unreacted materials, and
graphite.

e The SiC crude is then crushed, milled, and classified according to size and purity for various

applications.
Quantitative Data: Acheson Process
Parameter Value
Reaction Temperature 1700 - 2500°C
Typical Duration ~40 hours for heating phase
Energy Consumption 6 - 12 kWh/kg of SiC produced
Process Efficiency 11 - 18% of the total charge is converted to SiC
Purity of SIC Varies by layer; metallurgical grade is lower,

while the a-SiC layer is of higher purity.

The Quest for Purity and Single Crystals: The Lely
and Modified Lely (PVT) Methods

For electronic applications, the polycrystalline and often impure SiC produced by the Acheson
process was inadequate. The mid-20th century saw the development of methods aimed at
producing high-purity, single-crystal SiC.

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://pubs.acs.org/doi/10.1021/acssuschemeng.4c04595
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1214593?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

In 1955, Jan Anthony Lely of Philips Research Laboratories developed a sublimation technique
for growing SiC single crystals.[1] The Lely method involves heating a charge of polycrystalline
SiC in a sealed graphite crucible. The SiC sublimes and then recrystallizes on cooler parts of
the crucible, forming small, high-purity single crystals.

While the Lely method produced high-quality crystals, the nucleation and growth were largely
uncontrolled. This led to the development of the Modified Lely method, also known as Physical
Vapor Transport (PVT), in the late 1970s. This method introduced a seed crystal into the
process, allowing for the growth of large, single-crystal boules of SiC with controlled polytype
and orientation.

Experimental Protocol: The Modified Lely (PVT) Method

The Modified Lely method is the dominant technique for the commercial production of SiC
wafers for the semiconductor industry.

1. Raw Materials:

e Source Material: High-purity polycrystalline SiC powder (often produced by an improved
Acheson process or other chemical synthesis routes).

o Seed Crystal: A high-quality single crystal of SiC with a specific polytype (e.g., 4H- or 6H-
SiC) and orientation.

2. Furnace Setup:
» A high-temperature furnace, typically with induction heating.

o A sealed graphite crucible containing the SiC source powder at the bottom and the seed
crystal mounted on the lid.

e The system is filled with a high-purity inert gas, usually Argon, at a controlled pressure.
3. Synthesis Procedure:

e The crucible is heated to a high temperature, typically in the range of 2100-2400°C.
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o Aprecise temperature gradient is established between the source powder (hotter) and the
seed crystal (cooler).

e The SiC source material sublimes into gaseous species (primarily Si, Si2C, and SiCz).

e These gaseous species are transported through the inert gas atmosphere to the cooler seed
crystal.

e The species condense on the seed crystal, leading to the epitaxial growth of a large SiC
single crystal (boule).

e The growth process is carried out for an extended period, often several days, to produce a
boule of the desired length.

4. Product Processing:
 After cooling, the SiC boule is harvested from the crucible.

e The boule is then sliced into wafers using diamond-wire saws, and the wafers are lapped
and polished to a mirror finish.

: o . Modified L ely (PVT) Method

Parameter Value

Source Temperature 2100 - 2400°C

Seed Temperature Slightly lower than the source temperature
Inert Gas Pressure 1-100 Torr (Argon)

Typical Growth Rate 0.5 - 1.5 mm/hour

) ) Very high, suitable for semiconductor
Purity of SiC L
applications.

Thin Films and Heterostructures: Chemical Vapor
Deposition (CVD)
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Chemical Vapor Deposition (CVD) is a versatile technique for depositing high-purity, thin films
of SiC with excellent control over thickness, composition, and crystal structure. It is widely used
to grow epitaxial layers of SiC on SiC substrates for device fabrication.

Experimental Protocol: Chemical Vapor Deposition
(CVD) of SiC

1. Precursor Gases:

 Silicon Source: Typically silane (SiH4) or chlorosilanes such as dichlorosilane (SiH2Cl2) or
silicon tetrachloride (SiCla).

o Carbon Source: Typically a hydrocarbon such as propane (CsHs), ethylene (CzHa4), or
methane (CHa).

o Carrier Gas: High-purity hydrogen (Hz) or argon (Ar).

2. Reactor Setup:

e A CVD reactor, which can be a hot-wall or cold-wall system.

e A susceptor (often graphite coated with SiC) to hold the substrate wafers.

¢ A heating system (e.g., induction or resistance heating) to heat the susceptor and substrates
to the required deposition temperature.

o A gas delivery system to precisely control the flow rates of the precursor and carrier gases.
e Avacuum system to control the reactor pressure.

3. Deposition Procedure:

e The SiC substrates are loaded into the reactor.

e The reactor is purged with a carrier gas and heated to the deposition temperature, typically
between 1400°C and 1800°C for epitaxial growth.

e The precursor gases are introduced into the reactor at controlled flow rates.
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» The precursor gases decompose and react on the hot substrate surface, leading to the
deposition of a SiC film.

» The deposition is carried out for a specific time to achieve the desired film thickness.

» After deposition, the precursor gas flow is stopped, and the reactor is cooled down under a
flow of carrier gas.

Quantitative Data: Chemical Vapor Deposition (CVD) of
SiC

Parameter Value

N 650 - 1800°C (varies with specific process and
Deposition Temperature ) ] )
desired film properties)

Can range from low vacuum to atmospheric
Reactor Pressure
pressure

) 0.5 - 100 um/hour (highly dependent on process
Typical Growth Rate
parameters)

) ] Very high, with excellent control over doping and
Purity of SiC C
stoichiometry

Visualizing the Synthesis Pathways and Workflows

To better understand the relationships and processes involved in silicon carbide synthesis,
the following diagrams are provided.
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Evolution of SiC Synthesis Methods

Acheson Process (1891)
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- High Purity Single Crystals
- Uncontrolled Nucleation
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- Seeded Growth
- Large Single Crystal Boules
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- Thin Films
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Evolution of Silicon Carbide Synthesis Methods.
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Logical Workflow of the Acheson Process.
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Schematic of the Modified Lely (PVT) Apparatus.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1214593?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1214593?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

